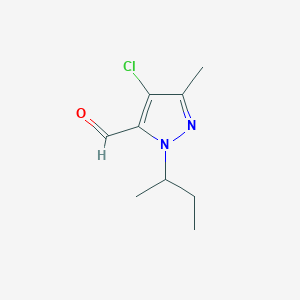

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde

Description

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is a substituted pyrazole derivative characterized by a sec-butyl group at the 1-position, a chlorine atom at the 4-position, a methyl group at the 3-position, and a carbaldehyde functional group at the 5-position. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of 200.67 g/mol and a CAS Registry Number of 1245772-41-1 . Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The carbaldehyde group at position 5 enhances reactivity, making this compound a valuable intermediate for further functionalization.

Properties

IUPAC Name |

2-butan-2-yl-4-chloro-5-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-4-6(2)12-8(5-13)9(10)7(3)11-12/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUUNQRJSIKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C(=N1)C)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167441 | |

| Record name | 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245772-41-1 | |

| Record name | 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-1-(1-methylpropyl)-1H-pyrazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sec-butyl, chloro, and methyl substituents. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Oxidation: 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.

Reduction: 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde has been studied for its efficacy against various bacterial strains. In vitro tests demonstrate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise in reducing inflammation. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Potential as a Drug Scaffold

The structural characteristics of this compound allow it to serve as a scaffold for the development of new pharmaceuticals. Its ability to undergo various chemical modifications makes it an attractive candidate for synthesizing novel compounds with enhanced biological activities .

Agrochemicals

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Preliminary studies suggest that it can effectively inhibit the growth of certain weed species, making it a potential candidate for developing new herbicides . The mechanism of action appears to involve the disruption of metabolic pathways essential for plant growth.

Pesticide Development

Beyond herbicides, there is ongoing research into the use of this compound in formulating pesticides. Its efficacy against specific pests could lead to the development of safer and more effective agricultural chemicals .

Material Science

Polymer Synthesis

The compound's reactive aldehyde group allows it to participate in polymerization reactions, leading to the creation of novel materials with desirable properties. Research is being conducted on its use in synthesizing polymers that could be utilized in coatings and adhesives .

Nanocomposites

Recent studies have explored the incorporation of this compound into nanocomposite materials. These composites exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Efficacy of Pyrazole Derivatives | To evaluate the antimicrobial activity against bacterial strains | Significant inhibition of bacterial growth observed |

| Evaluation of Herbicidal Properties | To assess the herbicidal activity on selected weed species | Effective growth inhibition noted |

| Synthesis of Novel Polymers | To explore polymerization reactions using the compound | Successful formation of polymers with improved properties |

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carbaldehydes

| Compound Name | Substituents (Positions) | Molecular Formula | CAS RN | Key Features |

|---|---|---|---|---|

| 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde | 1-sec-butyl, 4-Cl, 3-Me, 5-CHO | C₉H₁₃ClN₂O | 1245772-41-1 | Alkyl substituent at N1; aldehyde at C5 |

| 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 1-(4-Cl-Ph), 5-Cl, 3-Me, 4-CHO | C₁₁H₈Cl₂N₂O | 77509-93-4 | Aromatic N1; aldehyde at C4 |

| 5-Chloro-3-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 1-Ph, 5-Cl, 3-Et, 4-CHO | C₁₂H₁₁ClN₂O | 1046784-61-5 | Ethyl at C3; phenyl at N1 |

| 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (general) | 1-Ar (variable), 5-Cl, 3-Me, 4-CHO | Variable | — | Vilsmeier-Haack synthesis |

Key Observations :

- N1 Substituent : The target compound’s sec-butyl group introduces steric bulk and lipophilicity, contrasting with aryl or phenyl groups in analogues (e.g., 77509-93-4), which enhance π-π interactions .

- Aldehyde Position : The carbaldehyde at C5 (target) vs. C4 (analogues) alters electronic distribution and reactivity. C5 carbaldehydes may exhibit distinct nucleophilic attack sites compared to C4 derivatives.

- Halogen and Alkyl Groups : The 4-Cl and 3-Me substituents in the target compound are conserved in analogues, but variations like 3-ethyl (1046784-61-5) affect steric and electronic profiles.

Implications of Substituent Variations

- Steric Effects : Bulkier substituents (e.g., sec-butyl vs. methyl) may hinder intermolecular interactions, affecting crystallization or binding to biological targets.

- Electronic Effects : The electron-withdrawing Cl at C4 and electron-donating Me at C3 create a polarized scaffold, influencing reactivity at the carbaldehyde group.

Biological Activity

1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by its unique molecular structure, which includes a sec-butyl group, a chlorine atom, and an aldehyde functional group. The compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, as well as its applications in drug development.

- Molecular Formula : CHClNO

- Molecular Weight : 200.67 g/mol

- Structure : The compound features a pyrazole ring with various substituents that influence its biological activity.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the formation of the pyrazole ring, followed by the introduction of substituents such as the sec-butyl and chloro groups, culminating in the formylation to introduce the aldehyde group.

Common Reactions

- Oxidation : The aldehyde can be oxidized to a carboxylic acid.

- Reduction : The aldehyde can be reduced to a primary alcohol.

- Substitution : The chlorine atom can be substituted with various nucleophiles.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 μM .

The mechanism through which this compound exerts its biological effects may involve:

- Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .

- Receptor Interaction : The aldehyde group may facilitate interactions with specific biomolecular targets, potentially altering their functions and pathways involved in cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

- A study synthesized various pyrazole compounds and evaluated their cytotoxicity against MDA-MB-231 cells, revealing that some derivatives significantly inhibited cell growth and induced apoptosis through caspase activation .

- Another investigation highlighted the anti-inflammatory properties of similar compounds, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-methyl-1H-pyrazole-5-carbaldehyde | CHClNO | Lacks the sec-butyl group |

| 1-(Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde | CHClNO | Contains a straight-chain butyl instead of sec-butyl |

| 4-Chloro-3-methylpyrazole | CHClN | Simpler structure without aldehyde functionality |

The presence of the aldehyde group in this compound is particularly noteworthy as it imparts distinct reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for 1-(sec-Butyl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazolone derivatives using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, 3-methyl-1-aryl-pyrazol-5(4H)-one derivatives undergo formylation at the 4-position under reflux conditions . Optimizing stoichiometry (e.g., POCl₃:DMF ratio) and reaction time is critical: prolonged heating (>10 hours) may lead to side products like over-chlorination, while insufficient time reduces aldehyde yield. Post-reaction neutralization with sodium bicarbonate ensures product stability .

Q. What spectroscopic techniques are most effective for characterizing this pyrazole carbaldehyde?

- X-ray crystallography provides definitive structural confirmation, including bond angles and dihedral angles between the pyrazole ring and substituents (e.g., sec-butyl group) .

- NMR spectroscopy (¹H and ¹³C) identifies key functional groups: the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the chloro and methyl groups show distinct splitting patterns .

- IR spectroscopy confirms the aldehyde C=O stretch (~1680–1720 cm⁻¹) and C-Cl bonds (~650–750 cm⁻¹) .

Q. How does the sec-butyl substituent influence the compound’s reactivity compared to other alkyl groups?

The steric bulk of the sec-butyl group (compared to methyl or ethyl) reduces nucleophilic substitution rates at the 4-chloro position. For example, in reactions with phenols under basic conditions (K₂CO₃), longer reaction times or elevated temperatures (80–100°C) are required to achieve aryloxy substitution . Electronic effects from branching may also stabilize the aldehyde group against oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole carbaldehydes?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from substituent positioning and electronic modulation . For example:

- 4-Chloro vs. 5-chloro isomers : The 4-chloro derivative (as in this compound) shows stronger enzyme inhibition due to better alignment with active-site residues .

- sec-butyl vs. fluorophenyl groups : Fluorine’s electronegativity enhances binding to hydrophobic pockets in targets like cyclooxygenase-2 (COX-2), whereas sec-butyl improves solubility in lipid-rich environments .

Methodological resolution : Use docking simulations (e.g., AutoDock Vina) to compare binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

- DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps, dipole moments) influencing reactivity and solubility .

- Molecular dynamics (MD) simulations assess stability in biological membranes, particularly for the sec-butyl group’s lipid affinity .

- QSAR models correlate substituent parameters (e.g., Hammett σ values) with bioactivity, enabling prioritization of synthetic targets .

Q. What experimental approaches validate the compound’s role in material science applications, such as organic semiconductors?

- Cyclic voltammetry measures redox potentials to assess charge-carrier mobility. The aldehyde group’s electron-withdrawing nature lowers the LUMO, enhancing n-type semiconductor behavior .

- Thin-film XRD evaluates crystallinity and π-π stacking efficiency, critical for conductivity .

- UV-Vis spectroscopy monitors absorption edges; derivatives with extended conjugation (e.g., aryloxy substitutions) show redshifted spectra, indicating narrower bandgaps .

Data Contradiction Analysis

Q. Conflicting reports on regioselectivity in nucleophilic substitution: How to address this?

Some studies report preferential substitution at the 4-chloro position , while others note competing reactions at the 3-methyl group . Resolution strategies include:

- Kinetic vs. thermodynamic control : At lower temperatures (0–25°C), the 4-chloro site reacts faster (kinetic product). At higher temperatures (>80°C), steric hindrance shifts reactivity to the 3-methyl group .

- Leaving-group analysis : Chlorine’s higher electronegativity versus methyl’s steric protection can be quantified via Hammett substituent constants (σₚ for Cl = +0.23) .

Methodological Best Practices

Q. What purification techniques maximize yield and purity for this compound?

- Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates aldehyde derivatives from chlorinated byproducts .

- Recrystallization from ethanol/water (7:3 v/v) removes polar impurities, yielding >95% purity .

- HPLC-MS monitors trace contaminants (e.g., residual DMF or POCl₃) .

Q. How to design stability studies for long-term storage?

- Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks. Monitor aldehyde oxidation to carboxylic acid via FTIR .

- Light sensitivity assays : UV irradiation (254 nm) for 48 hours detects photodegradation products (e.g., dechlorination) .

Future Research Directions

Q. What unexplored applications exist for this compound in catalysis or supramolecular chemistry?

- Ligand design : The aldehyde and pyrazole N-atoms can coordinate transition metals (e.g., Pd²⁺) for cross-coupling catalysis .

- Host-guest systems : The sec-butyl group’s hydrophobicity could stabilize inclusion complexes with cyclodextrins, enhancing drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.